REACTION_CXSMILES
|
OO.[CH:3]([OH:5])=O.[CH2:6]([O:13][C:14]1[C:21]([O:22][CH2:23][C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=2)=[C:20]([O:30][CH2:31][C:32]2[CH:37]=[CH:36][CH:35]=[CH:34][CH:33]=2)C=C[C:15]=1[CH:16]=O)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.Cl>C(Cl)Cl.[O-]S([O-])=O.[Na+].[Na+].C[O-].[Na+]>[CH2:31]([O:30][C:20]1[C:21]([O:22][CH2:23][C:24]2[CH:25]=[CH:26][CH:27]=[CH:28][CH:29]=2)=[C:14]([O:13][CH2:6][C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=2)[CH:15]=[CH:16][C:3]=1[OH:5])[C:32]1[CH:33]=[CH:34][CH:35]=[CH:36][CH:37]=1 |f:5.6.7,8.9|
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
32 mL
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
9.8 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=C(C=O)C=CC(=C1OCC1=CC=CC=C1)OCC1=CC=CC=C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
[O-]S(=O)[O-].[Na+].[Na+]
|
Name
|
NaOMe
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C[O-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
After 1 h of stirring at 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction was stirred at room temperature for 24 h
|
Duration
|
24 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction was subsequently cooled to 4° C.
|
Type
|
WASH
|
Details
|
The aqueous phase was washed with CH2Cl2 (3×40 mL)
|
Type
|
CUSTOM
|
Details
|
Drying
|
Type
|
CONCENTRATION
|
Details
|
: concentration
|
Type
|
CUSTOM
|
Details
|
afforded a brown oil which
|
Type
|
TEMPERATURE
|
Details
|
refluxed
|
Type
|
WAIT
|
Details
|
After 10 min
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
the solution was cooled to 4° C.
|
Type
|
CUSTOM
|
Details
|
MeOH was removed in vacuo
|
Type
|
ADDITION
|
Details
|
The mixture was diluted with H2O (15 mL)
|
Type
|
EXTRACTION
|
Details
|
followed by extraction of the aqueous phase with benzene (3×40 mL)
|
Type
|
CUSTOM
|
Details
|
Drying
|
Type
|
CONCENTRATION
|
Details
|
concentration
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC1=C(C=CC(=C1OCC1=CC=CC=C1)OCC1=CC=CC=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 94.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |